molecular formula C6H12O2 B13602166 1-(2-Methoxyethyl)cyclopropan-1-ol

1-(2-Methoxyethyl)cyclopropan-1-ol

Cat. No.: B13602166
M. Wt: 116.16 g/mol
InChI Key: HFARQBBTDYBCPI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H12O2 It features a cyclopropane ring substituted with a 2-methoxyethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 2-methoxyethanol in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-10°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(2-methoxyethyl)cyclopropanone.

    Reduction: Formation of 1-(2-methoxyethyl)cyclopropane.

    Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxyethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyethyl)cyclopropane: Lacks the hydroxyl group, leading to different reactivity and applications.

    Cyclopropan-1-ol: Simplest form without any substituents on the cyclopropane ring.

Uniqueness: 1-(2-Methoxyethyl)cyclopropan-1-ol is unique due to the presence of both a methoxyethyl group and a hydroxyl group, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making the compound versatile in various research and industrial contexts.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-ol

InChI

InChI=1S/C6H12O2/c1-8-5-4-6(7)2-3-6/h7H,2-5H2,1H3

InChI Key

HFARQBBTDYBCPI-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CC1)O

Origin of Product

United States

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